molecular formula C20H15ClO4 B11705716 2-(4-Chlorophenyl)-2-oxoethyl (naphthalen-2-yloxy)acetate

2-(4-Chlorophenyl)-2-oxoethyl (naphthalen-2-yloxy)acetate

Cat. No.: B11705716
M. Wt: 354.8 g/mol
InChI Key: XHNXPUHMJZIRBR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl (naphthalen-2-yloxy)acetate is an organic compound that features a chlorophenyl group and a naphthalen-2-yloxy group linked through an oxoethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl (naphthalen-2-yloxy)acetate typically involves the esterification of 2-(4-chlorophenyl)-2-oxoacetic acid with naphthalen-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the process. Additionally, the purification of the product might involve crystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl (naphthalen-2-yloxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products Formed

    Oxidation: Formation of 2-(4-chlorophenyl)-2-oxoacetic acid.

    Reduction: Formation of 2-(4-chlorophenyl)-2-hydroxyethyl (naphthalen-2-yloxy)acetate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl (naphthalen-2-yloxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl (naphthalen-2-yloxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-2-oxoethyl acetate: Lacks the naphthalen-2-yloxy group, making it less complex.

    2-(4-Chlorophenyl)-2-oxoethyl (phenyl)acetate: Contains a phenyl group instead of a naphthalen-2-yloxy group.

    2-(4-Chlorophenyl)-2-oxoethyl (benzyl)acetate: Features a benzyl group in place of the naphthalen-2-yloxy group.

Uniqueness

2-(4-Chlorophenyl)-2-oxoethyl (naphthalen-2-yloxy)acetate is unique due to the presence of both the chlorophenyl and naphthalen-2-yloxy groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structural complexity also allows for diverse chemical modifications, enhancing its utility in research and industry.

Properties

Molecular Formula

C20H15ClO4

Molecular Weight

354.8 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-naphthalen-2-yloxyacetate

InChI

InChI=1S/C20H15ClO4/c21-17-8-5-15(6-9-17)19(22)12-25-20(23)13-24-18-10-7-14-3-1-2-4-16(14)11-18/h1-11H,12-13H2

InChI Key

XHNXPUHMJZIRBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)OCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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